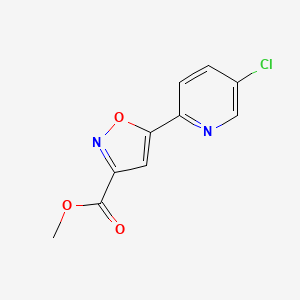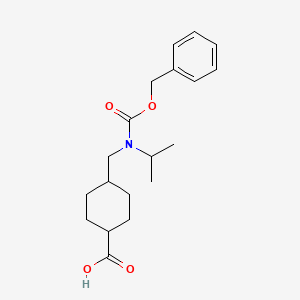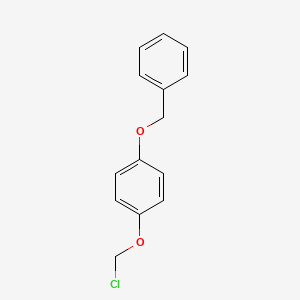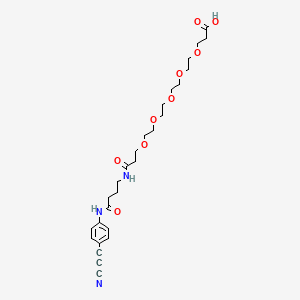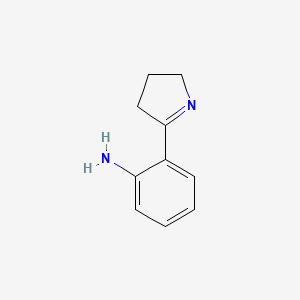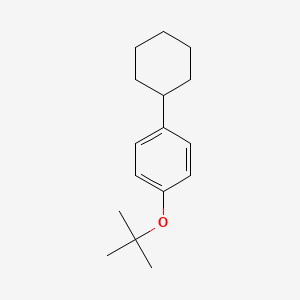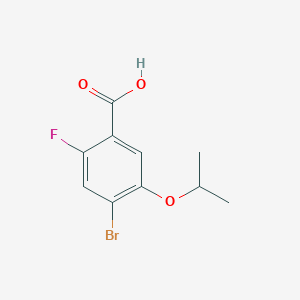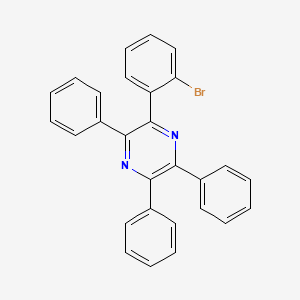![molecular formula C27H34N4O8 B13712703 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as carbamates and carbamimidoyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and carbamate bonds. Common reagents used in these reactions include tert-butyl chloroformate, phenyl isocyanate, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamate and carbamimidoyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamimidoyl group, converting it into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, replacing the tert-butyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a prodrug, where the compound can be metabolized into an active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid
- 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetylamino]propanoic acid
Comparison: Compared to these similar compounds, 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid is unique due to its additional phenylmethoxycarbonyl and carbamimidoyl groups. These groups confer distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and material science.
特性
分子式 |
C27H34N4O8 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34) |
InChIキー |
FVWNVCDDYWITMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCN(C(=N)NC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


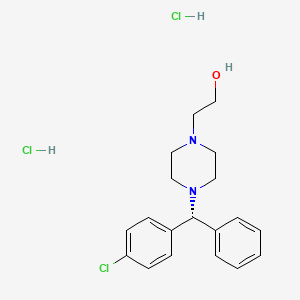
![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
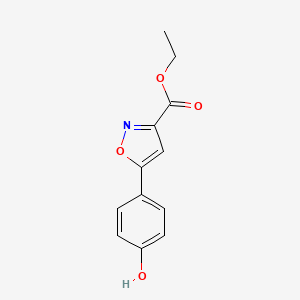
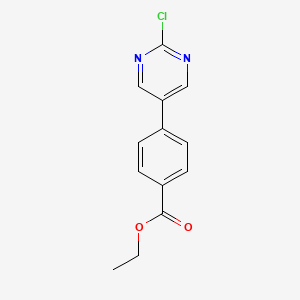
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13712658.png)
